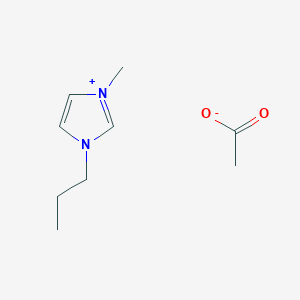

1-Propyl-3-methylimidazolium acetate

Description

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;acetate |

InChI |

InChI=1S/C7H13N2.C2H4O2/c1-3-4-9-6-5-8(2)7-9;1-2(3)4/h5-7H,3-4H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

SFMWNORYEDOGFZ-UHFFFAOYSA-M |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Purification Strategies for 1 Propyl 3 Methylimidazolium Acetate

Diverse Synthetic Pathways for Imidazolium (B1220033) Cations with Acetate (B1210297) Anions

The creation of 1-propyl-3-methylimidazolium acetate, often abbreviated as [C3MIM][OAc] or [PMIM][OAc], can be approached through several synthetic strategies. The choice of pathway often depends on the desired purity, cost, and scale of production.

Synthesis via Halide Precursors and Anion Exchange Reactions

A prevalent and well-established method for synthesizing imidazolium-based ionic liquids with acetate anions involves a two-step process. The first step is the quaternization of an N-alkylimidazole, followed by an anion metathesis (exchange) reaction.

The synthesis typically begins with the creation of a halide-containing precursor, such as 1-propyl-3-methylimidazolium chloride ([PMIM]Cl) or iodide ([PMIM]I). This is achieved by reacting 1-methylimidazole (B24206) with a propyl halide, like 1-chloropropane (B146392) or 1-iodopropane. mdpi.comorgsyn.org The reaction involves the alkylation of the tertiary nitrogen atom in the imidazole (B134444) ring, forming the desired imidazolium cation with a halide counter-ion. mdpi.com

Once the halide precursor is synthesized and purified, the second step is the anion exchange reaction. This involves reacting the imidazolium halide with a metal acetate salt. Silver acetate is commonly used due to the precipitation of the insoluble silver halide (e.g., AgCl, AgBr, AgI), which drives the reaction to completion and simplifies purification. researchgate.netresearchgate.netnih.gov Other acetate salts, such as lead acetate or potassium acetate, can also be employed. researchgate.netosti.gov The general reaction is as follows:

[PMIM][X] + M[OAc] → [PMIM][OAc] + M[X]↓ (where X = Cl, Br, I and M = Ag, K, Pb)

The primary advantage of this method is its straightforwardness. However, a significant drawback is the potential for residual halide contamination in the final product, which can be detrimental to many applications, particularly in electrochemistry. researchgate.net

Direct Neutralization Routes

An alternative, often cleaner, route involves the direct neutralization of an imidazolium hydroxide (B78521) intermediate with acetic acid. This pathway begins with the synthesis of the imidazolium halide as described above. The halide precursor is then passed through a basic ion-exchange resin to replace the halide anion with a hydroxide anion, forming 1-propyl-3-methylimidazolium hydroxide ([PMIM]OH). researchgate.net

The subsequent step is a simple acid-base neutralization reaction where the [PMIM]OH solution is carefully titrated with acetic acid. This reaction yields the desired 1-propyl-3-methylimidazolium acetate and water as the only byproduct, which can be easily removed under vacuum. researchgate.net

Reaction Scheme:

[PMIM][X] + Resin-OH → [PMIM][OH] + Resin-X

[PMIM][OH] + CH₃COOH → [PMIM][OAc] + H₂O

This method is advantageous as it typically results in a high-purity product with no halide impurities.

Alkylcarbonate and Hydrogencarbonate Mediated Synthesis

To circumvent the issue of halide impurities entirely, synthetic routes utilizing alkylcarbonate and hydrogencarbonate intermediates have been developed. These methods are considered "halide-free" and are particularly suitable for producing high-purity ionic liquids.

One prominent example is the Carbonate-Based Ionic Liquid Synthesis (CBILS®) process. mdpi.com This route involves the reaction of an N-alkylimidazole with a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) to form an imidazolium alkylcarbonate intermediate. This intermediate is then reacted with acetic acid. The reaction releases the corresponding alcohol and carbon dioxide, leaving the pure imidazolium acetate salt. rsc.org

A similar approach for a related compound, 1-ethyl-3-methylimidazolium (B1214524) acetate, involves synthesizing an ethylcarbonate intermediate which is then treated with acetic acid. rsc.org This pathway is lauded for its green credentials and the high purity of the final product, with halide content often below 5 ppm. mdpi.com

Table 1: Comparison of Synthetic Pathways for Imidazolium Acetates

| Synthetic Pathway | Starting Materials | Key Intermediates | Main Byproducts | Purity Concerns |

|---|---|---|---|---|

| Anion Exchange | 1-methylimidazole, propyl halide, metal acetate (e.g., AgOAc, KOAc) | 1-propyl-3-methylimidazolium halide | Metal halide (e.g., AgCl, KCl) | Residual halides |

| Direct Neutralization | 1-propyl-3-methylimidazolium halide, ion-exchange resin, acetic acid | 1-propyl-3-methylimidazolium hydroxide | Water, spent resin | High purity, halide-free |

| Alkylcarbonate Route | 1-methylimidazole, dialkyl carbonate, acetic acid | Imidazolium alkylcarbonate | Alcohol, CO₂ | Very high purity, halide-free |

Advanced Purification Techniques and Purity Assessment for Research Applications

The performance of 1-propyl-3-methylimidazolium acetate in research applications is critically dependent on its purity. Even trace amounts of impurities, such as water, halides, and unreacted starting materials, can significantly alter its physicochemical properties. researchgate.net Therefore, rigorous purification and purity assessment are essential.

Purification Techniques:

Washing/Extraction: Unreacted starting materials and some organic impurities can often be removed by washing the ionic liquid with solvents like ethyl acetate or diethyl ether, in which the ionic liquid has low solubility. nih.govisroset.org

Activated Carbon/Alumina (B75360) Treatment: Passing the ionic liquid through a column of activated carbon or alumina can effectively remove colored impurities and other trace organic contaminants. researchgate.net

Vacuum Drying: Due to the hygroscopic nature of many ionic liquids, water is a common impurity. It is typically removed by drying under high vacuum at an elevated temperature for an extended period. nih.gov

Column Chromatography: For research-grade purity, column chromatography using silica (B1680970) gel or alumina can be employed to separate the ionic liquid from non-ionic impurities. acs.org

Purity Assessment Methods: A suite of analytical techniques is used to verify the purity of the final product. patsnap.com

Water Content: Karl-Fischer titration is the standard method for accurately determining the water content, even at ppm levels. researchgate.netjrwb.de

Halide Content: Residual halide impurities are a major concern, especially when using halide precursors. They can be quantified using methods like Volhard titration, ion-selective electrodes, or more sensitive techniques like ion chromatography, which can detect impurities at the ppm level. researchgate.netjrwb.deresearchgate.net

Organic Impurities: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the ionic liquid and detecting organic impurities or residual starting materials. researchgate.netpatsnap.com Gas Chromatography (GC) can be used to detect volatile impurities. patsnap.comjrwb.de

Total Volatiles and Decomposition Products: Thermogravimetric analysis (TGA) can provide information on the thermal stability and the presence of volatile impurities. rsc.orgchemrxiv.org

Table 2: Common Impurities and Recommended Analytical Techniques

| Impurity | Analytical Technique(s) | Typical Detection Limit |

|---|---|---|

| Water | Karl-Fischer Titration | ppm level jrwb.de |

| Halides (Cl⁻, Br⁻, I⁻) | Ion Chromatography, Ion-Selective Electrodes, Volhard Titration | ppm to % level researchgate.netjrwb.deresearchgate.net |

| Unreacted 1-methylimidazole | NMR Spectroscopy, Gas Chromatography (GC) | ~0.1% |

| Unreacted Propyl Halide | NMR Spectroscopy, Gas Chromatography (GC) | ~0.01 mg/g (GC) jrwb.de |

| Other Organic Solvents | NMR Spectroscopy, Gas Chromatography (GC) | ppm to % level |

Considerations for Scaled-Up Synthesis for Research and Industrial Feasibility

Transitioning the synthesis of 1-propyl-3-methylimidazolium acetate from the laboratory bench to a larger, more industrially feasible scale introduces several critical considerations. The primary drivers for selecting a scaled-up process are cost, safety, environmental impact, and the required purity of the final product. researchgate.net

Choice of Synthetic Route: While anion exchange with silver salts is effective at a lab scale, the high cost of silver makes it prohibitive for industrial production. Routes using less expensive salts like potassium acetate are more viable but may require more rigorous purification to remove the resulting potassium halide. For high-purity applications, halide-free routes like the CBILS® process become highly attractive despite potentially more complex reaction conditions, as they eliminate the costly and corrosive halide issue. researchgate.netmdpi.com

Process Optimization: Scaled-up reactions require careful optimization of parameters such as temperature, pressure, reaction time, and mixing to maximize yield and minimize byproduct formation. The use of micro-structured reactors is being explored to improve heat and mass transfer, potentially reducing reaction times and improving safety. researchgate.net

Purification Strategy: Purification methods must also be scalable. Multi-step extractions and vacuum distillations are more amenable to large-scale production than column chromatography, which is generally reserved for high-value, small-volume products. nih.govnih.gov

Safety and Environmental Impact: Large-scale chemical synthesis demands a thorough evaluation of safety hazards, such as the handling of volatile reagents and exothermic reactions. The environmental impact, including solvent use and waste generation, is also a critical consideration, favoring "greener" synthetic pathways that minimize waste. researchgate.net

The commercial production of ionic liquids has been growing, with several companies now offering dozens of ionic liquids at the 10 to 1000 kg scale, and a select few available in quantities greater than one tonne. mdpi.com The feasibility of producing 1-propyl-3-methylimidazolium acetate on an industrial scale will depend on the demand from specific applications and the successful implementation of a cost-effective, safe, and scalable synthetic process.

Fundamental Investigations into Molecular Interactions and Reaction Mechanisms of 1 Propyl 3 Methylimidazolium Acetate

Spectroscopic and Computational Elucidation of Ion Pair Interactions

The distinct characteristics of 1-propyl-3-methylimidazolium acetate (B1210297) arise from the specific and strong interactions between its constituent ions. Spectroscopic techniques and computational modeling are powerful tools to probe these interactions at a molecular level.

A primary interaction governing the structure and properties of imidazolium-based acetate ionic liquids is the hydrogen bonding between the cation and the anion. nih.gov In the 1-propyl-3-methylimidazolium cation, the hydrogen atoms on the imidazolium (B1220033) ring, particularly the one at the C2 position (between the two nitrogen atoms), are acidic. This acidity facilitates the formation of strong C-H···O hydrogen bonds with the oxygen atoms of the acetate anion.

Computational studies, such as those using density functional theory (DFT), on analogous ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate, have shown that the lowest energy conformations of the ion pair are those that maximize these C-H···O interactions. nih.gov These interactions are not limited to the C2-H but also involve the hydrogen atoms at the C4 and C5 positions of the ring, as well as those on the alkyl side chains. nih.gov The acetate anion can act as a strong hydrogen bond acceptor, a property that significantly influences the chemical shift of the C2-H proton in NMR spectroscopy, causing a downfield shift. rsc.org

Far-infrared (FIR) spectroscopy has also been employed to identify the vibrational modes associated with these hydrogen bonds. For instance, in similar imidazolium-based ionic liquids, specific low-frequency bands have been assigned to the stretching mode of the C(H)···O bond, providing direct evidence of this critical interionic interaction. mdpi.com The strength and nature of these hydrogen bonds are fundamental to the ionic liquid's physical properties, such as viscosity and thermal stability.

The 1-propyl-3-methylimidazolium cation is conformationally flexible, primarily due to the rotation of the propyl group attached to the nitrogen atom of the imidazolium ring. Quantum chemical calculations on similar 1-alkyl-3-methylimidazolium cations have revealed the existence of multiple stable conformers. acs.org For instance, the alkyl chain can adopt different orientations relative to the plane of the imidazolium ring, leading to conformers with varying energies.

For the related 1-ethyl-3-methylimidazolium cation, two primary conformers have been identified: a planar and a nonplanar form, with the nonplanar conformer being slightly more stable. acs.org It is expected that the propyl group in [PMIM]⁺ would exhibit a more complex energetic landscape with additional rotational isomers (e.g., gauche and anti conformations) along the C-C bonds of the propyl chain.

The presence of the acetate anion significantly influences the conformational equilibrium. The strong C-H···O hydrogen bonds can stabilize certain cation conformations over others, altering the energetic landscape. nih.gov This interplay between the anion's position and the cation's conformation is a key feature of the ionic liquid's microstructure.

Solvation Mechanisms and Solvent-Solute Dynamics

The ability of 1-propyl-3-methylimidazolium acetate to dissolve a wide range of solutes, including polymers like cellulose (B213188), is directly linked to its solvation properties, which are in turn dictated by the nature of its ions.

The acetate anion is a key player in the solvation capabilities of [PMIM][OAc]. As the conjugate base of a weak acid (acetic acid), the acetate ion is a relatively strong base and a potent hydrogen-bond acceptor. quora.com This high hydrogen-bond basicity is crucial for its effectiveness in dissolving materials with extensive hydrogen-bond networks, such as cellulose. The acetate anions are capable of disrupting the intermolecular and intramolecular hydrogen bonds within the cellulose structure, leading to its dissolution.

The Kamlet-Taft parameter β, which quantifies hydrogen-bond basicity, is significantly high for acetate-based ionic liquids compared to those with anions like halides or tetrafluoroborate (B81430). semanticscholar.org This high β value reflects the anion's strong ability to accept protons or engage in hydrogen bonding. semanticscholar.org Studies comparing different anions have shown that the hydrogen-bond basicity is one of the most critical parameters influencing the solvation ability of the ionic liquid, with the nature of the anion often being more determinant than that of the cation. semanticscholar.org The delocalization of the negative charge over the two oxygen atoms in the acetate anion contributes to its stability and its effectiveness as a hydrogen bond acceptor. libretexts.org

| Anion | Relative Hydrogen-Bond Basicity (β value) | General Solvation Characteristics |

|---|---|---|

| Acetate ([OAc]⁻) | High | Excellent for dissolving protic solutes and polymers like cellulose. |

| Chloride (Cl⁻) | Moderate-High | Good dissolving power, but can be highly viscous. |

| Triflate ([OTf]⁻) | Low | Weak hydrogen-bond acceptor, less effective for dissolving H-bonded polymers. |

| Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | Very Low | Poor hydrogen-bond acceptor, typically used in electrochemical applications. |

This table provides a qualitative comparison of the hydrogen-bond basicity for different anions commonly used in ionic liquids, highlighting the effectiveness of the acetate anion.

The properties of 1-propyl-3-methylimidazolium acetate can be tuned by the addition of molecular co-solvents. Co-solvents can significantly alter the ionic liquid's viscosity, conductivity, and solvation power by modifying the intricate network of molecular interactions.

For instance, adding dimethyl sulfoxide (B87167) (DMSO), an aprotic polar co-solvent, to acetate-based ionic liquids has been shown to enhance the dissolution of cellulose. rsc.org This enhancement is primarily attributed to a significant reduction in the viscosity of the mixture, which improves mass transport without fundamentally disrupting the crucial cation-anion interactions responsible for breaking down the cellulose structure. rsc.org Molecular dynamics simulations have suggested that DMSO does not interact specifically with the solute but rather facilitates the process by modulating the physical properties of the solvent medium. rsc.org

Mechanistic Pathways of Chemical Reactions Mediated by 1-Propyl-3-methylimidazolium Acetate

Beyond its role as a solvent, 1-propyl-3-methylimidazolium acetate can actively participate in and catalyze chemical reactions. The basicity of the acetate anion is central to its catalytic activity.

A prominent reaction mechanism involves the in-situ formation of an N-heterocyclic carbene (NHC). The acetate anion is basic enough to abstract the acidic proton from the C2 position of the 1-propyl-3-methylimidazolium cation. This acid-base equilibrium generates a small but reactive concentration of the corresponding NHC.

[PMIM]⁺ + [OAc]⁻ ⇌ NHC + HOAc

These NHCs are powerful nucleophiles and have been implicated as the active catalytic species in various transformations, such as the cyanosilylation of carbonyl compounds. researchgate.net

However, for some reactions, such as the capture of carbon dioxide (CO₂), an alternative concerted mechanism has been proposed that does not involve the formation of a free NHC. rsc.org In this pathway, the CO₂ molecule activates the C2-H bond of the imidazolium cation, facilitating a proton transfer to a nearby acetate anion, which occurs concurrently with the formation of a new C-C bond between the C2 carbon and the CO₂. This leads to the formation of a carboxylate product without the discrete formation of a carbene intermediate. rsc.org

Furthermore, imidazolium acetate ionic liquids have demonstrated catalytic activity in the methanolysis of polyesters, where they are believed to act as synergistic catalysts. nih.gov The acetate anion can form a hydrogen bond with the hydroxyl group of methanol, increasing its nucleophilicity, while the imidazolium cation can interact with the carbonyl group of the ester, making it more susceptible to nucleophilic attack. This dual activation pathway facilitates the transesterification reaction.

Investigation of Depolymerization Mechanisms in Biopolymer Systems

The ionic liquid 1-propyl-3-methylimidazolium acetate, and its close analogue 1-ethyl-3-methylimidazolium acetate ([C₂C₁im]OAc), have been identified as effective systems for the depolymerization of biopolymers like lignin (B12514952). nih.gov Research into the oxidative depolymerization of alkali lignin (AL) using [C₂C₁im]OAc under mild conditions (1.5 MPa O₂ pressure, 80°C–100°C) has shown that the ionic liquid itself can act as a simple and efficient catalytic system without the need for additional catalysts. nih.gov

The depolymerization mechanism is believed to be a cooperative effort between the imidazolium cation and the acetate anion, which together enhance the conversion of lignin. nih.gov The strong hydrogen-bond-accepting ability of the acetate anion is crucial for dissolving biopolymers such as cellulose and lignin, breaking down the complex hydrogen-bonding network within the polymer structure. acs.orgnsf.gov This dissolution facilitates access to the polymer chains for subsequent chemical breakdown. While some depolymerization can occur even at moderate concentrations of the ionic liquid, the process becomes more efficient as the biopolymer is progressively dissolved. ua.es Studies on various imidazolium acetate ionic liquids have indicated that those with shorter alkyl side chains, such as ethyl and likely propyl, exhibit the best catalytic capacity for the oxidative depolymerization of alkali lignin. nih.gov The unique physicochemical properties of these ionic liquids, including their catalytic activity and ability to solubilize biopolymers, allow for deconstruction at lower temperatures compared to conventional methods, which can minimize unwanted side reactions. nsf.gov

Mechanistic Insights into Catalytic Processes (e.g., Glucosamine (B1671600) Condensation)

The basic ionic liquid 1-ethyl-3-methylimidazolium acetate ([C₂C₁im]OAc), a close structural analogue to 1-propyl-3-methylimidazolium acetate, has been shown to be an efficient catalyst for the condensation of 2-amino-2-deoxy-D-glucose (glucosamine). rsc.orgnih.gov This reaction yields valuable nitrogen-containing heterocyclic compounds, primarily deoxyfructosazine (DOF) and fructosazine (B23252) (FZ). rsc.orgresearchgate.net

Mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy have provided significant insights into the catalytic role of the ionic liquid. rsc.orgnih.gov The key to its effectiveness lies in the strong hydrogen bonding basicity of the acetate anion. rsc.orgresearchgate.net The acetate anion coordinates with both the hydroxyl and amino groups of the glucosamine molecule. rsc.orgnih.gov This bifunctional activation, promoted by hydrogen bonding, facilitates the dehydration reaction and subsequent cyclization and dimerization steps that lead to the formation of DOF and FZ. researchgate.net Hydrogen bonding is identified as the primary activation force responsible for the notable rate enhancement and selectivity observed in this homogeneous base-catalyzed reaction. rsc.orgnih.gov A plausible reaction pathway has been proposed based on these mechanistic investigations, highlighting the role of the acetate anion in activating the substrate molecules for the condensation process. rsc.org

| Catalytic Process | Substrate | Products | Key Mechanistic Feature | Role of Ionic Liquid |

| Condensation | 2-amino-2-deoxy-D-glucose (Glucosamine) | Deoxyfructosazine (DOF), Fructosazine (FZ) | Strong hydrogen bonding basicity of acetate anion. rsc.orgnih.gov | Bifunctional activation of substrate's hydroxyl and amino groups. rsc.org |

Reaction Mechanisms in CO₂ Capture (e.g., Carbene-Free Concerted Mechanisms)

Imidazolium acetate-based ionic liquids are highly effective for CO₂ capture due to a chemisorption process. rsc.orgnih.gov While initial theories suggested that CO₂ reacts directly with an N-heterocyclic carbene (NHC) formed from the imidazolium cation, computational analyses indicate that the NHC is unstable in the polar environment of the ionic liquid. rsc.org This suggests that an alternative, carbene-free mechanism is more likely. rsc.org

A novel concerted mechanism has been proposed based on ab initio molecular dynamics simulations. rsc.org In this termolecular process, a CO₂ molecule approaching an imidazolium cation "activates" the cation, enabling it to donate its acidic proton (at the C2 position) to a nearby acetate anion. rsc.org This proton transfer occurs essentially concurrently with the formation of a new carboxylate compound, 1-ethyl-3-methylimidazolium-2-carboxylate. rsc.org This concerted pathway avoids the formation of the unstable carbene intermediate. rsc.org Further density functional theory investigations have explored various stepwise mechanisms, proposing a new two-step mechanism where CO₂ could be involved in the first step. rsc.org The final stabilization step of the captured CO₂ complex is considered responsible for important experimentally observed features of the reaction. rsc.org This 1:1 reaction mechanism, where one molecule of CO₂ reacts with one ion pair, leads to a significant increase in the viscosity of the ionic liquid. acs.org

| Proposed Mechanism | Key Intermediates | Description | Supporting Evidence |

| Carbene-Free Concerted Mechanism | Termolecular complex (Cation-CO₂-Anion) | An approaching CO₂ molecule facilitates the transfer of the acidic C2 proton from the cation to the anion, with concurrent formation of the carboxylate product. rsc.org | Quantum chemistry calculations showing NHC instability; ab initio molecular dynamics simulations. rsc.org |

| Two-Step Mechanism | Not specified | A stepwise mechanism where CO₂ is involved in the initial step, followed by a final stabilization step. rsc.org | Density functional theory investigations. rsc.org |

Computational and Theoretical Modeling Approaches

Quantum Chemistry Calculations (e.g., DFT, Ab Initio)

Quantum chemistry calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the molecular-level interactions and reaction mechanisms involving 1-propyl-3-methylimidazolium acetate and its analogues. rsc.orgrsc.org These methods have been applied to investigate the mechanism of CO₂ capture, predicting that N-heterocyclic carbene (NHC) is unstable in the polar ionic liquid environment, leading to the proposal of a carbene-free concerted mechanism. rsc.org DFT calculations have systematically explored different stepwise reaction pathways for CO₂ capture, analyzing solvent effects using combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. rsc.org

Ab initio molecular dynamics (AIMD) simulations based on DFT have been used to study the structure and dynamics of small clusters of 1-ethyl-3-methylimidazolium acetate in the gas phase as well as in the bulk liquid phase. aip.orgnih.gov These simulations help in analyzing hydrogen bond geometry, identifying vibrational modes like the C-H stretching of the ring protons, and understanding how these are affected by hydrogen bonding. aip.orgnih.gov Furthermore, quantum chemical calculations are used to determine molecular properties like polarizability, which can be compared with experimental data derived from refractive indices to validate theoretical models. arxiv.org DFT has also been used to supplement experimental findings on crystallization, indicating that upon water removal, imidazolium cations engage in ring stacking and side chain clustering. acs.org

Molecular Dynamics Simulations of Liquid Phases and Collective Motions

Atomistic and coarse-grain molecular dynamics (MD) simulations are powerful tools for studying the liquid phase structure, solvation properties, and dynamic behavior of 1-propyl-3-methylimidazolium acetate and related ionic liquids. semanticscholar.orgacs.orgnih.gov MD simulations have revealed distinct solvation behaviors for different types of solutes. semanticscholar.org For instance, in 1-ethyl-3-methylimidazolium acetate, simulations show that acetate anions form a pronounced primary solvation shell around positively charged solutes, while the imidazolium cations form the second shell. semanticscholar.org These simulations demonstrate that solutes can induce long-range structural perturbations in the ionic liquid, highlighting the dominance of electrostatic interactions. semanticscholar.org

MD simulations have also been employed to understand the solvation of biomolecules, such as nucleobases. acs.org These studies show that the acetate anions form strong hydrogen bonds with the amino groups of the nucleobases, while the imidazolium cations engage in stacking interactions. acs.org By calculating radial and spatial distribution functions, MD simulations provide atomistic details of the solvation environment. acs.org Furthermore, simulations are used to investigate dynamic properties, such as hydrogen bond lifetimes, which have been found to be significantly slower in small ionic liquid droplets compared to the bulk phase. nih.gov

Predictive Modeling of Phase Behavior and Crystallization Tendency

Predictive modeling approaches are used to understand and forecast the thermodynamic properties and phase behavior of imidazolium-based ionic liquids. Thermodynamic models like the soft-SAFT equation of state have been parameterized to predict properties such as the density of ionic liquids over a wide range of temperatures and pressures, as well as the behavior of their mixtures with other compounds. researchgate.net These molecular-based models can be used to assess the validity of experimental data and predict phase equilibria in complex mixtures. researchgate.net

The phase behavior of mixtures containing ionic liquids, such as their liquid-liquid equilibrium with alcohols, has been studied experimentally and analyzed numerically. nih.gov Such studies have led to empirical relationships that can describe the upper critical solution temperature (UCST) with reasonable accuracy. nih.gov

The crystallization tendency of these ionic liquids is also a subject of modeling and experimental investigation. For 1-ethyl-3-methylimidazolium acetate, spontaneous room-temperature crystallization has been observed upon the removal of trace amounts of water. acs.org This phenomenon highlights the critical role of water at the molecular level in dictating the structure of hygroscopic ionic liquids. acs.org Density functional theory calculations support these experimental observations, showing that water removal leads to specific arrangements of ions, such as cation ring stacking and side chain clustering, which facilitate crystal structure formation. acs.org Coarse-grain MD models have also been developed to study the surfactant-like behavior and self-assembly of imidazolium-based ionic liquids in aqueous solutions, predicting the formation of micelles and various mesophases. nih.gov

| Modeling Approach | System/Property Studied | Key Findings/Predictions | Relevant Techniques |

| Quantum Chemistry | CO₂ Capture Mechanism | Proposed a concerted, carbene-free mechanism, avoiding unstable carbene intermediates. rsc.org | DFT, Ab Initio MD, QM/MM rsc.orgrsc.org |

| Molecular Dynamics | Solvation & Liquid Structure | Revealed distinct, charge-dependent solvation shells and long-range structural ordering. semanticscholar.orgacs.org | Atomistic MD, Coarse-Grain MD semanticscholar.orgnih.gov |

| Predictive Modeling | Phase Behavior & Crystallization | Linked crystallization tendency to trace water removal; predicted liquid-liquid equilibria and densities. acs.orgresearchgate.netnih.gov | soft-SAFT, Empirical Relationships researchgate.netnih.gov |

Advanced Applications of 1 Propyl 3 Methylimidazolium Acetate in Chemical Processes

Biomass Fractionation and Conversion Technologies

Ionic liquids with 1-alkyl-3-methylimidazolium cations are recognized for their effectiveness in biomass pretreatment and fractionation. They can dissolve large amounts of lignocellulosic components, enabling their separation and further valorization.

The dissolution of cellulose (B213188), a polymer highly resistant to solubilization due to its extensive hydrogen-bonding network, is a key step in its conversion. Imidazolium-based ionic liquids, particularly those with acetate (B1210297) anions, are highly effective in this process. The acetate anion is a strong hydrogen-bond acceptor, which disrupts the inter- and intra-molecular hydrogen bonds within the cellulose structure, leading to dissolution.

While specific data for 1-propyl-3-methylimidazolium acetate is limited, extensive research on 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc) and 1-butyl-3-methylimidazolium acetate ([BMIM]OAc) demonstrates the capability of this class of solvents. [EMIM]OAc, for instance, is one of the most commonly used solvents for cellulose, capable of dissolving up to 27 wt% cellulose under certain conditions. mdpi.com The dissolution mechanism involves the acetate anions forming hydrogen bonds with the hydroxyl groups of cellulose, while the imidazolium (B1220033) cations interact with the oxygen atoms. mdpi.com

Once dissolved, cellulose can be regenerated into various forms like fibers, films, or beads by adding an anti-solvent such as water or ethanol (B145695). researchgate.net This process allows for the production of high-value cellulosic materials from raw biomass. The choice of the alkyl chain on the imidazolium cation can influence the physical properties of the ionic liquid, such as viscosity and melting point, which in turn affects the dissolution efficiency. researchgate.net

| Ionic Liquid | Abbreviation | Typical Cellulose Solubility (wt%) | Key Feature |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium acetate | [EMIM]OAc | Up to 27% | Widely studied, highly effective cellulose solvent. mdpi.com |

| 1-Butyl-3-methylimidazolium acetate | [BMIM]OAc | High | Effective for dissolution; often studied with co-solvents. acs.orgnih.gov |

| 1-Propyl-3-methylimidazolium acetate | [PMIM]OAc | Data not available | Less studied compared to ethyl and butyl analogues. |

Lignin (B12514952), an abundant aromatic biopolymer, is a valuable potential source for renewable chemicals. Imidazolium acetates have shown high efficacy in selectively extracting lignin from lignocellulosic biomass. mdpi.com For example, [EMIM]OAc has been used to treat biomass, leading to high lignin solubility and enabling its separation from the cellulose-rich fraction. scirp.org The extracted lignin, known as ionic liquid lignin (ILL), often has a lower molecular weight compared to other extraction methods like milled wood lignin (MWL) but maintains key structural features. scirp.org

Furthermore, these ionic liquids can act as media for the controlled depolymerization of lignin into valuable phenolic compounds. Studies on [EMIM]OAc have shown that it can facilitate the oxidative depolymerization of alkali lignin under mild conditions, even without an additional catalyst. nih.gov This process breaks down the complex lignin polymer into smaller, more useful aromatic molecules like vanillin (B372448) and guaiacol (B22219). acs.orgnih.gov The cooperation between the imidazolium cation and the acetate anion is crucial for enhancing the conversion of lignin. nih.govresearchgate.net

A study exploring lignin depolymerization at ambient temperature and pressure using aqueous solutions of [EMIM]OAc successfully produced valuable monophenolic compounds, demonstrating the potential for mild processing conditions. acs.orgnih.gov

| Process | Biomass/Lignin Source | Conditions | Key Finding |

|---|---|---|---|

| Lignin Extraction | Typha capensis | 110°C, 16 h | Yield of 5% Ionic Liquid Lignin (ILL). scirp.org |

| Oxidative Depolymerization | Alkali Lignin | 80-100°C, 1.5 MPa O₂ | [EMIM]OAc acts as an efficient catalytic system. nih.gov |

| Partial Depolymerization | Technical Lignin (Indulin AT) | Ambient Temperature | Yielded vanillin (~3 g/kg) and guaiacol (~1 g/kg). acs.org |

Hemicellulose, a heterogeneous polymer of various sugars, is another major component of lignocellulosic biomass. During biomass fractionation with ionic liquids like [EMIM]OAc, hemicellulose is often co-dissolved with lignin and cellulose. tennessee.edu Subsequent processing steps, such as the addition of specific anti-solvents, can be used to selectively precipitate the different fractions. For instance, treating barley straw with [EMIM]OAc followed by precipitation with an acetone-water mixture allows for the separation of a sugar-rich fraction containing both cellulose and hemicellulose from the lignin fraction. This carbohydrate-rich material can then be hydrolyzed to produce fermentable sugars for biofuel production.

Nanocellulose, including cellulose nanocrystals (CNCs), is a high-value material with applications in composites, electronics, and biomedical fields. Ionic liquids have emerged as effective media for the preparation of nanocellulose from microcrystalline cellulose (MCC).

While specific studies on 1-propyl-3-methylimidazolium acetate are scarce, research on 1-propyl-3-methylimidazolium chloride ([PMIM][Cl]) provides significant insights. mdpi.com Treatment of MCC with [PMIM][Cl] successfully produced rod-like cellulose nanocrystals. mdpi.comnih.govsemanticscholar.orgresearchgate.net Interestingly, the resulting nanoparticles were smaller and less prone to agglomeration compared to those prepared with its ethyl-chained counterpart, [EMIM][Cl]. mdpi.comnih.gov This indicates that the cation's alkyl chain length plays a crucial role in influencing the particle size and morphology of the resulting nanocellulose. mdpi.com The treatment with [PMIM][Cl] was also found to reduce the crystallinity index of the starting cellulose material by approximately 30%. mdpi.com

| Ionic Liquid | Abbreviation | Effect on Particle Size | Change in Crystallinity Index |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium chloride | [EMIM]Cl | Prone to agglomeration | Reduced to 47% |

| 1-Propyl-3-methylimidazolium chloride | [PMIM]Cl | Noticeably smaller particles | Reduced to 42% |

Data sourced from Babicka et al. (2020). mdpi.com

Pretreatment is an essential step to overcome the recalcitrance of lignocellulosic biomass for biofuel production. Ionic liquids like [EMIM]OAc are effective pretreatment agents because they disrupt the complex lignocellulose structure, making the cellulose more accessible to enzymatic hydrolysis for conversion into fermentable sugars. mdpi.com These sugars can then be used to produce bioethanol or other biofuels.

Catalysis and Reaction Media

Beyond biomass processing, 1-alkyl-3-methylimidazolium acetates serve as versatile catalysts and reaction media for various chemical transformations. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive "green" alternatives to conventional volatile organic solvents. mdpi.com

The acetate anion can act as a basic catalyst, while the imidazolium cation can stabilize reaction intermediates. For example, [EMIM]OAc has been shown to be a reactive solvent for elemental sulfur, where the ionic liquid is in equilibrium with its corresponding N-heterocyclic carbene (NHC), a potent nucleophile that initiates the reaction. acs.org Studies on [BMIM]OAc have demonstrated its excellent catalytic activity in the methanolysis of polyesters like poly(ethylene 2,5-furandicarboxylate) (PEF), facilitating a circular polymer-monomer-polymer recycling loop. rsc.org The synergistic action of the cation and anion, forming hydrogen bonds with reactants, is key to this catalytic activity. rsc.org Similarly, other imidazolium-based ionic liquids have been used as efficient catalysts for the glycolysis of poly(ethylene terephthalate) (PET). researchgate.net

These examples highlight the potential of 1-propyl-3-methylimidazolium acetate to function not just as a passive solvent but as an active participant in chemical reactions, either as a catalyst or as a medium that enhances catalytic processes.

Role as Homogeneous and Heterogeneous Catalytic Systems

Ionic liquids of the 1-alkyl-3-methylimidazolium acetate series are recognized for their catalytic capabilities, acting as effective homogeneous catalysts in various reactions. The acetate anion provides basicity, which is crucial for catalyzing reactions such as transesterification. For instance, [Bmim][OAc] has demonstrated excellent catalytic activity in the methanolysis of poly(ethylene 2,5-furandicarboxylate) (PEF), achieving nearly complete degradation of the polymer. rsc.org The synergistic effect of the imidazolium cation and the acetate anion, which can form hydrogen bonds with reactants, is key to this catalytic prowess. rsc.org

While primarily used as homogeneous catalysts, imidazolium-based ILs can be immobilized onto solid supports to create heterogeneous catalytic systems. This approach combines the high catalytic activity of the IL with the benefits of easy separation and catalyst recycling, which are hallmarks of heterogeneous catalysis.

Application in Organic Synthesis and Functionalization Reactions

The unique solvent properties and catalytic activity of 1-alkyl-3-methylimidazolium acetates make them valuable in organic synthesis. The basicity of the acetate anion is a key feature, enabling these ILs to act as organocatalysts. For example, [Emim][OAc] is a highly efficient catalyst for the cyanosilylation of carbonyl compounds with trimethylsilyl (B98337) cyanide. mdpi.com

Furthermore, these ionic liquids are effective solvents and catalysts for the chemical modification of biopolymers. [Emim][OAc] has been used for the homogeneous acylation of cellulose with vinyl esters in the absence of any additional catalyst. mdpi.com The IL acts as both a solvent to dissolve the cellulose and a catalyst to promote the functionalization reaction. Given these precedents, 1-Propyl-3-methylimidazolium acetate is expected to be a competent medium for similar organic transformations, including esterifications, condensations, and polymer modifications. The length of the alkyl chain on the imidazolium cation is known to influence the extraction efficiency of phytochemicals, suggesting that the choice between ethyl, propyl, or butyl chains could be used to fine-tune reaction conditions. mdpi.com

Influence on Enzyme Activity and Biocatalytic Processes

Ionic liquids have been extensively studied as alternative media for enzymatic reactions, offering advantages over traditional organic solvents. nih.gov In many instances, biocatalysts exhibit enhanced activity, selectivity, and stability in ILs. nih.gov While specific studies on [Pmim][OAc] are scarce, research on related imidazolium ILs shows their potential in biocatalysis.

The choice of both the cation and anion of the ionic liquid is critical, as it significantly influences the enzyme's performance. nih.gov For example, whole-cell biocatalysis has been successfully performed in IL-organic systems for reactions like the acylation of nucleosides. nih.gov The ILs can create a favorable microenvironment for the enzyme, protecting it from harsh conditions and improving substrate solubility. It is plausible that 1-Propyl-3-methylimidazolium acetate could serve as a beneficial medium for various biocatalytic processes, although its specific impact on enzyme structure and activity would require empirical validation. The general trend is that the biocompatibility of ILs can be tuned by modifying the alkyl chain length on the cation.

Separation Science and Engineering

The tunable physicochemical properties of ionic liquids make them highly suitable for various separation processes. The performance of 1-alkyl-3-methylimidazolium acetate ILs in these applications is well-documented for the ethyl and butyl derivatives, providing a strong basis for predicting the utility of 1-Propyl-3-methylimidazolium acetate.

Azeotrope Separation and Liquid-Liquid Extraction Processes

Separating azeotropic mixtures is a significant challenge in industrial chemistry, and ionic liquids have emerged as effective entrainers in extractive distillation and as solvents in liquid-liquid extraction. researchgate.net For example, [Emim][OAc] has been combined with inorganic salts to improve the separation of n-heptane and ethanol azeotropic mixtures through liquid-liquid extraction. acs.org The addition of the IL alters the activity coefficients of the components in the azeotropic mixture, thereby increasing the relative volatility and facilitating separation.

Similarly, 1-alkyl-3-methylimidazolium acetate ILs have been investigated for breaking the azeotrope of acetonitrile (B52724) and isopropanol. researchgate.net The separation performance often depends on the alkyl chain length of the cation. Therefore, 1-Propyl-3-methylimidazolium acetate would be a viable candidate for these applications, with its specific efficiency likely falling between that of its ethyl and butyl counterparts. In liquid-liquid extraction of bioactive compounds, the choice of the 1-alkyl-3-methylimidazolium cation has been shown to be a key parameter for optimizing extraction yields. nih.gov

Carbon Dioxide Capture and Conversion

Ionic liquids with acetate anions are particularly effective for capturing carbon dioxide (CO2) due to a chemical reaction between the CO2 and the IL. nih.govacs.org Studies on [Bmim][OAc] show that it can significantly reduce the energy requirements for CO2 capture compared to traditional aqueous amine processes. acs.org The mechanism involves the carboxylation of the imidazolium ring, a process facilitated by the acetate anion. nih.gov

The efficiency of CO2 capture in 1-alkyl-3-methylimidazolium ILs is influenced by the cation's alkyl chain length, with longer chains sometimes leading to higher CO2 solubility. nih.gov Therefore, [Pmim][OAc] is expected to be an effective solvent for CO2 capture. In addition to capture, these ILs can also act as catalysts for the conversion of CO2 into valuable chemicals. For instance, [Bmim][OAc] has been used to absorb CO2 and then convert it in situ into dialkyl carbonates. nih.gov

| Ionic Liquid | Temperature (K) | Pressure (kPa) | CO2 Solubility (mol CO2 / mol IL) |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium acetate ([Emim][OAc]) | 298.15 | ~100 | ~0.364 |

| 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) | 303 | ~9.6 | ~0.19 |

| 1-Propyl-3-methylimidazolium acetate ([Pmim][OAc]) | Data not available; expected to be within the range of [Emim][OAc] and [Bmim][OAc] |

Note: The CO2 solubility data is indicative and sourced from different studies with varying conditions. ntnu.no

Separation and Recovery of Reaction Byproducts (e.g., Acetic Acid)

In chemical processes where 1-alkyl-3-methylimidazolium acetate is used as a solvent, such as in biomass acetylation, acetic acid is often generated as a byproduct. nih.govacs.org The strong interaction between the ionic liquid and the acetic acid makes their separation challenging. nih.govacs.org However, effective separation is crucial for recycling the expensive ionic liquid.

Research on [Emim][OAc] has shown that the separation of acetic acid can be facilitated by using a protic solvent in distillation or extraction processes. nih.govacs.org For example, the addition of water or long-chain alcohols can weaken the interaction between the IL and acetic acid, improving the separation efficiency. nih.gov High-vacuum distillation and repeated extractions with solvents like ethyl acetate (aided by water) have proven effective for recovering the ionic liquid with high purity. nih.govacs.org It is highly probable that similar strategies would be successful for the purification of 1-Propyl-3-methylimidazolium acetate from acetic acid byproducts.

| Separation Method | Conditions | Result |

|---|---|---|

| High-Vacuum Distillation | 2 Pa, 100 °C, 20 h | 97 mol% of initial AcH separated; ~99% [Emim][OAc] recovery |

| Liquid-Liquid Extraction | Solvent: Ethyl acetate with added water | Effective partitioning of AcH into the organic phase |

| Distillation with Protic Solvent | Addition of 1-heptanol | Almost quantitative (99.6%) separation of AcH |

Note: The data presented is for [Emim][OAc] and is expected to be a strong indicator for the behavior of [Pmim][OAc] under similar conditions. nih.gov

Materials Science and Engineering

The distinct characteristics of 1-propyl-3-methylimidazolium acetate, including its thermal stability, tunable solvency, and ionic nature, make it a valuable component in the design and synthesis of functional materials.

The creation of hybrid materials, which combine the properties of both organic and inorganic components, is a significant area of materials science. In this context, 1-propyl-3-methylimidazolium moieties have been successfully integrated into inorganic frameworks like silica (B1680970) to create functional hybrid materials.

A notable example is the synthesis of a hybrid organic-inorganic porous material through the chemical modification of a non-ordered mesoporous silica. fapesp.br This was achieved by obtaining the silica via a sol-gel process and then covalently bonding 1-propyl-3-methylimidazolium groups to its surface. fapesp.br This process results in a functionalized silica where the cationic imidazolium groups are chemically attached to the inorganic support, creating a material with unique surface properties and reactivity.

The functionalization of graphene-based materials with ionic liquids is also an active area of research to improve their dispersion and compatibility with other materials, such as polymer matrices. researchgate.netresearchgate.net While the use of imidazolium-based ionic liquids for this purpose is well-documented, specific research detailing the functionalization of graphene with 1-propyl-3-methylimidazolium acetate specifically was not prominent in the surveyed literature.

Ionic liquids with acetate anions are recognized as effective plasticizers for biopolymers. nih.gov Their primary function is to disrupt the extensive intermolecular hydrogen-bonding networks present in natural polymers like chitosan (B1678972), starch, and cellulose. nih.govnih.gov This disruption increases the mobility of the polymer chains, which in turn reduces stiffness and enhances ductility, facilitating the processing of these materials into films and other forms. nih.gov

While significant research has been conducted on the plasticizing effects of the closely related 1-ethyl-3-methylimidazolium acetate on biopolymers such as chitosan and in the development of bionanocomposites with materials like graphene oxide, specific studies focusing solely on the role of 1-propyl-3-methylimidazolium acetate as a plasticizer were not identified in the available research. nih.govnih.govacs.org The principles of plasticization via hydrogen bond disruption would be expected to apply, but dedicated experimental data for the propyl variant is needed to characterize its specific performance and effects on biopolymer blends and composites.

The unique properties of materials functionalized with 1-propyl-3-methylimidazolium groups have been leveraged in the development of advanced electrochemical sensors. fapesp.br The silica-organic hybrid material, with 1-propyl-3-methylimidazolium cations chemically bonded to the surface, serves as an effective platform for creating these sensors. fapesp.br

The key feature of this platform is the presence of the cationic imidazolium groups on the material's surface. These groups enable the direct electrochemical detection of certain biomolecules without the need for an additional electron mediator or a specific biomolecular recognition component (like an enzyme). fapesp.br This simplifies the sensor design and can lead to more robust and stable devices. This sensor platform has been successfully used for the electrooxidation and detection of important biological analytes. fapesp.br

| Analyte Detected | Common Name/Abbreviation |

| β-nicotinamide adenine (B156593) dinucleotide | NADH |

| Uric acid | UA |

| Dopamine | DA |

Data sourced from research on electrochemical sensors developed from 1-propyl-3-methylimidazolium functionalized silica. fapesp.br

Electrochemistry and Energy Storage

Ionic liquids are of great interest in electrochemistry, particularly for energy storage devices, due to their potential for high ionic conductivity, wide electrochemical stability, and low volatility, which enhances safety.

Imidazolium-based ionic liquids are widely considered potential electrolytes for next-generation energy storage systems like lithium-ion batteries and supercapacitors. mdpi.comresearchgate.net Their advantages over traditional organic solvent-based electrolytes include non-flammability and high thermal stability. mdpi.com 1-Propyl-3-methylimidazolium acetate is commercially noted as a potential battery additive, suggesting its relevance in this field. chemfish.co.jp

However, detailed research findings on the specific application and performance of pure 1-propyl-3-methylimidazolium acetate as a primary electrolyte in next-generation batteries or high-performance supercapacitors are not extensively detailed in the surveyed scientific literature. The field often focuses on variants with anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻) which are known for wide electrochemical windows. nih.gov

Ionic conductivity and electrochemical stability are critical parameters that determine an electrolyte's suitability for energy storage applications. Ionic conductivity measures the efficiency of ion transport, while the electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. researchgate.net

Specific experimental data for the ionic conductivity of 1-propyl-3-methylimidazolium acetate were not available in the reviewed sources. This property is highly dependent on factors like viscosity and temperature.

Regarding electrochemical stability, computational studies on a series of alkyl-methylimidazolium-based ionic liquids have shown that the ESW is primarily defined by the oxidation potential of the anion and the reduction potential of the cation. nih.govjcesr.org Furthermore, these studies indicate that the ESW is largely insensitive to the length of the alkyl side chain on the imidazolium cation. nih.gov For context, the related compound 1-methylimidazolium (B8483265) acetate has been reported to have an electrochemical window of 3.6 V, making it a candidate for supercapacitor applications. researchgate.net This suggests that the ESW for 1-propyl-3-methylimidazolium acetate would be in a similar range, primarily dictated by the redox limits of the imidazolium cation and the acetate anion.

Recycling, Regeneration, and Environmental Sustainability of 1 Propyl 3 Methylimidazolium Acetate Systems

Strategies for Recovery and Reuse of Ionic Liquid from Reaction Mixtures

The non-volatile nature of ionic liquids like 1-Propyl-3-methylimidazolium acetate (B1210297), while advantageous during reactions, presents unique challenges for separation from reaction mixtures. Various techniques have been developed to address this, aiming for high recovery rates and purity of the recycled IL.

Distillation and extraction are conventional yet effective methods for purifying ionic liquids. acs.org

Vacuum Distillation: This is a primary method for separating volatile products or unreacted starting materials from the non-volatile ionic liquid. For instance, in processes where volatile by-products are formed, they can be removed under reduced pressure, leaving the purified ionic liquid behind. nih.gov However, strong interactions between the IL and certain byproducts, such as acetic acid generated during biomass acetylation, can make separation difficult even under high-vacuum conditions. acs.org Research on the related 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc) has shown that adding a protic solvent like water can weaken the IL-byproduct interaction, facilitating more effective separation via vacuum distillation. acs.orgnih.gov

Extractive Distillation: In this process, the ionic liquid itself can be used as an entrainer to separate azeotropic mixtures. nih.gov For example, 1-ethyl-3-methylimidazolium tosylate has been effectively used to separate methanol–trimethylborate azeotropes. nih.gov The non-volatile IL is subsequently recovered from the bottom of the distillation column, often using an evaporator to remove any residual volatile components. nih.govresearchgate.net

Liquid-Liquid Extraction: This technique is employed to separate products or impurities from the ionic liquid phase using an immiscible solvent. The choice of solvent is crucial to ensure high partition coefficients for the target compounds and minimal cross-contamination. acs.org Studies on [EMIM]OAc have demonstrated that after biomass processing, adding a solvent like water can precipitate the cellulose (B213188), allowing the IL-water solution to be separated. nih.govmdpi.com Subsequent extraction with an organic solvent, such as ethyl acetate, can remove byproducts. nih.gov The efficiency of this extraction can be significantly enhanced by optimizing the amount of water added to the system. acs.org

The table below summarizes experimental findings for separating acetic acid (AcH) from the related ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) using distillation and extraction techniques.

| Method | Conditions | AcH Separation Efficiency | Source |

| High-Vacuum Distillation | 100 °C, 2 Pa | Incomplete separation due to strong IL-AcH interaction. | acs.org |

| Vacuum Distillation with Water | 60 °C, 25 hPa; 50x molar equivalent of water added | Significantly increased separation efficiency. Repeated cycles led to near-complete removal. | acs.orgnih.gov |

| Liquid-Liquid Extraction | Ethyl acetate as solvent, 30x molar equivalent of water added | Effective separation; efficiency increased with repeated extraction steps. | acs.orgnih.gov |

Membrane and adsorption technologies offer promising, often energy-efficient, alternatives for IL recovery.

Membrane Separation: Techniques like nanofiltration and pervaporation are being explored for IL purification. acs.org Supported Ionic Liquid Membranes (SILMs), where the IL is held within the pores of a polymeric support, are used for gas separation. nih.gov While this is a different application, the principles of membrane stability and IL containment are relevant to recovery processes. For instance, cellulose membranes fabricated using [EMIM]OAc as a solvent can be formed via a phase-inversion process, where the IL is washed out with a non-solvent like water, demonstrating a method of separating the polymer from the IL. utwente.nlnih.gov

Adsorption: This method involves using solid adsorbents to remove impurities from the ionic liquid or to capture the IL itself from a dilute aqueous stream. Research has shown that sulfonated cellulose microspheres can effectively adsorb 1-alkyl-3-methylimidazolium chloride ILs from wastewater. nih.gov The adsorption capacity was found to increase with the length of the alkyl chain on the imidazolium (B1220033) cation due to enhanced hydrophobic interactions, suggesting this method would be effective for 1-Propyl-3-methylimidazolium acetate. nih.gov The spent adsorbent can be regenerated using a simple acid or salt solution, making it a reusable system. nih.gov Additionally, bacterial biosorbents have been successfully used to remove [EMIM] cations from aqueous solutions, with equilibrium reached in under 10 minutes. researchgate.net

For recycling to be viable, it is essential to confirm that the recovered ionic liquid maintains its structural integrity and performance.

Purity Assessment: The purity of the recycled IL is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.netmdpi.com These methods can detect residual impurities, byproducts, or any degradation of the IL's cation or anion. For example, ¹H NMR spectra of recycled 1-ethyl-3-methylimidazolium chloride were shown to be identical to the original, confirming a high degree of purity after recovery. mdpi.com

| Recycled IL System | Application | Number of Cycles | Performance Observation | Source |

| [EMIM]Br | Extractive Desulfurization | 3 | No significant decrease in extraction efficiency. | researchgate.net |

| [BMIM][Acetate]:EG | Epoxy Resin Dissolution | 3 | Dissolution time increased from 150 min to 180 min on the 2nd cycle. | nih.gov |

| [EMIM]Cl | Cellulose Processing | >1 | Purity confirmed by NMR, enabling reuse. | mdpi.com |

Adherence to Green Chemistry Principles in Process Design

The use of 1-Propyl-3-methylimidazolium acetate aligns with several of the 12 Principles of Green Chemistry, particularly when integrated into processes designed for sustainability. msu.eduijcrt.orgrsc.org Its role as a recyclable solvent is central to this adherence. mdpi.com

The first principle of green chemistry is the prevention of waste, which is preferable to treating or cleaning up waste after it has been created. msu.eduacs.org Processes using 1-Propyl-3-methylimidazolium acetate can excel in this area.

By acting as a reusable solvent and/or catalyst, the ionic liquid avoids the fate of traditional solvents that are often used in stoichiometric amounts and incinerated after a single use. acs.org The recovery and reuse strategies discussed in section 5.1 are direct applications of this principle. An efficient recycling loop, with recovery rates approaching 99%, drastically reduces the process mass intensity (PMI) — the total mass of materials used to produce a certain mass of product. mdpi.commsu.edu This contrasts sharply with many conventional processes that generate large volumes of solvent waste. For instance, improvements in the synthesis of sildenafil (B151) citrate (B86180) over 17 years reduced the solvent waste from 1300 L/kg of product to just 7 L/kg by minimizing solvent use and maximizing recovery, illustrating the power of this green chemistry principle. greenchemistry-toolkit.org

Designing for energy efficiency is the sixth principle of green chemistry, recognizing that energy requirements have significant environmental and economic impacts. msu.eduacs.org Synthetic methods should ideally be conducted at ambient temperature and pressure.

Future Perspectives and Emerging Research Directions

Development of Novel Applications and Process Intensification

The unique physicochemical properties of 1-Propyl-3-methylimidazolium acetate (B1210297) pave the way for its use in a variety of novel applications. A significant area of emerging interest is in the processing of biomass. While much research has focused on related ionic liquids, the principles are transferable. For instance, the use of the analogous 1-propyl-3-methylimidazolium chloride ([C3mim][Cl]) has been demonstrated in the preparation of nanocellulose. mdpi.com This process involves the controlled hydrolysis of microcrystalline cellulose (B213188), and the resulting nanocellulose exhibits a preserved basic cellulose I structure but with a lower crystallinity index, as confirmed by X-ray diffraction (XRD) analysis. mdpi.com It is anticipated that [C3mim][OAc] could offer similar or enhanced performance in this application, potentially influencing the particle size and morphology of the resulting nanomaterial. mdpi.com

Process intensification, a key strategy in chemical engineering to develop more efficient and sustainable processes, is another promising avenue for [C3mim][OAc]. The application of intensified processes, such as reactive distillation or microreactors, could significantly enhance the efficiency of reactions where this ionic liquid is used as a solvent or catalyst. mdpi.com For example, in biomass fractionation, where ionic liquids are employed to separate lignocellulosic components, process intensification could lead to reduced energy consumption, smaller equipment size, and lower waste generation. tennessee.edu Future research will likely focus on designing and optimizing such intensified processes tailored to the specific properties of 1-Propyl-3-methylimidazolium acetate.

Advanced Spectroscopic and In-Situ Characterization Techniques

A deeper understanding of the molecular interactions and reaction mechanisms in systems containing 1-Propyl-3-methylimidazolium acetate is crucial for its effective application. Advanced spectroscopic and in-situ characterization techniques are indispensable tools in this endeavor.

While specific studies on 1-Propyl-3-methylimidazolium acetate are emerging, insights can be drawn from research on its analogs. For instance, X-ray diffraction (XRD) has been utilized to analyze the supermolecular structure of cellulose after treatment with 1-propyl-3-methylimidazolium chloride, revealing changes in the crystallinity index. mdpi.com It is expected that similar techniques, including small-angle X-ray scattering (SAXS), can provide detailed structural information on the liquid state and nanoparticle dispersions in [C3mim][OAc]. manchester.ac.uk

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful probes of the local chemical environment. Studies on the closely related 1-ethyl-3-methylimidazolium (B1214524) acetate ([C2mim][OAc]) and 1-butyl-3-methylimidazolium acetate ([C4mim][OAc]) have utilized these techniques extensively. For example, NMR has been used to investigate the chemical reactions of CO2 with [C4mim][OAc], identifying the formation of a carboxylate species. ua.pt Similarly, IR spectroscopy has been employed to characterize the vibrational bands of [C4mim][OAc] and its interactions with dissolved species. researchgate.net The application of these techniques to 1-Propyl-3-methylimidazolium acetate will be vital for elucidating solute-solvent interactions and reaction pathways.

Furthermore, the development of in-situ monitoring techniques will be critical for understanding dynamic processes. Time-resolved in-situ monitoring can provide real-time information on reaction kinetics and intermediates, offering a deeper understanding of mechanochemical transformations and other reactive systems involving [C3mim][OAc]. nih.gov

Below is a table summarizing advanced characterization techniques and their potential applications for studying 1-Propyl-3-methylimidazolium acetate, based on findings for the compound and its close analogs.

| Characterization Technique | Information Obtained | Potential Application for 1-Propyl-3-methylimidazolium acetate |

| X-ray Diffraction (XRD) | Crystalline structure, crystallinity index of materials. mdpi.com | Characterizing the structure of polymers and nanoparticles processed in the ionic liquid. |

| Small-Angle X-ray Scattering (SAXS) | Nanoscale structure and morphology of liquids and soft matter. manchester.ac.uk | Investigating the liquid structure of the ionic liquid and the dispersion of nanomaterials. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, chemical environment, and dynamics. ua.pt | Elucidating solute-solvent interactions, reaction mechanisms, and diffusion properties. |

| Infrared (IR) Spectroscopy | Functional groups and molecular vibrations. researchgate.net | Studying hydrogen bonding networks and the coordination of solutes with the ionic liquid. |

| In-situ Monitoring Techniques | Real-time reaction kinetics and intermediate formation. nih.gov | Monitoring and optimizing chemical reactions and processes occurring in the ionic liquid. |

Integrative Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental studies offers a powerful paradigm for the rational design of novel applications and processes involving 1-Propyl-3-methylimidazolium acetate. This integrative approach can accelerate discovery and optimization while providing fundamental insights at the molecular level.

Molecular dynamics (MD) simulations can provide detailed information on the structure, dynamics, and intermolecular interactions of the ionic liquid and its mixtures. nih.gov For instance, MD simulations have been used to study the solvation properties of the related 1-ethyl-3-methylimidazolium acetate, revealing a distinct solvation behavior with well-pronounced solvation shells that depend on the solute's charge. semanticscholar.org Similar simulations for 1-Propyl-3-methylimidazolium acetate would be invaluable for understanding its solvent properties and for designing selective extraction or reaction systems.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and energetics of ion pairs, as well as their interactions with other molecules. nih.gov DFT studies on 1-ethyl-3-methylimidazolium acetate have provided insights into the molecular structure, electron density topography, and vibrational frequencies of the ion pair, highlighting the importance of C-H···O interionic interactions. nih.gov Applying DFT to 1-Propyl-3-methylimidazolium acetate will enable the prediction of its reactivity and the rational design of catalysts and functional materials.

The true power of this approach lies in the iterative feedback loop between computation and experiment. Computational predictions can guide experimental design, while experimental results can validate and refine computational models. For example, computationally predicted thermodynamic properties can be compared with experimental measurements to validate the force fields used in MD simulations. nih.gov This combined strategy will be instrumental in designing new ionic liquids with tailored properties and in optimizing processes that utilize 1-Propyl-3-methylimidazolium acetate for specific applications.

The table below outlines how integrative computational-experimental approaches can be applied to the rational design of processes involving 1-Propyl-3-methylimidazolium acetate.

| Computational Method | Experimental Validation | Application in Rational Design |

| Molecular Dynamics (MD) Simulations | Transport properties (viscosity, conductivity), spectroscopic data (NMR, IR). nih.govsemanticscholar.org | Predicting solvent properties, designing selective separation processes, understanding solvation of reactants and catalysts. |

| Density Functional Theory (DFT) Calculations | Spectroscopic data (IR, Raman), reaction kinetics. nih.govnih.gov | Elucidating reaction mechanisms, predicting reactivity, designing catalysts with enhanced activity and selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme kinetics, spectroscopic analysis of active sites. | Modeling enzymatic reactions in the ionic liquid, designing biocatalytic processes with improved efficiency. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-propyl-3-methylimidazolium acetate ([C₃MIm][OAc]), and how can purity be ensured?

- Methodology :

- Synthesis : React 1-methylimidazole with propyl chloride in a molar ratio of 1:1.1 under nitrogen atmosphere at 70–80°C for 24–48 hours. Neutralize the resultant chloride salt with acetic acid, followed by vacuum distillation to remove excess reagents .

- Purification : Use repeated washing with ethyl acetate and drying under vacuum (≤1 mbar) at 60°C for 72 hours to achieve >98% purity. Confirm purity via ¹H NMR and ion chromatography .

Q. How do the thermophysical properties (e.g., density, viscosity) of [C₃MIm][OAc] vary with temperature, and what experimental methods are suitable for measurement?

- Methodology :

- Density : Measure using a vibrating-tube densimeter (e.g., Anton Paar DMA 5000) across 293.15–343.15 K. Calibrate with ultrapure water and dry air .

- Viscosity : Employ a rotational viscometer (e.g., Brookfield DV-II+ Pro) with temperature-controlled cells. Report data with ±1% uncertainty .

- Heat Capacity : Determine via differential scanning calorimetry (DSC) at 5 K/min heating rate under nitrogen flow .

Q. What safety precautions are critical when handling [C₃MIm][OAc] in laboratory settings?

- Guidelines :

- Personal Protection : Wear nitrile gloves (tested to EN 374 standard) and lab coats. Use barrier creams for skin protection and avoid inhalation (though respiratory protection is typically unnecessary) .

- Storage : Keep in airtight containers under dry nitrogen to prevent moisture absorption, which can alter reactivity .

Advanced Research Questions

Q. How does [C₃MIm][OAc] interact with biopolymers like cellulose, and what experimental parameters optimize dissolution efficiency?

- Methodology :

- Dissolution Protocol : Mix microcrystalline cellulose with [C₃MIm][OAc] at 90°C for 2 hours under mechanical stirring (500 rpm). Monitor dissolution via polarized light microscopy .

- Optimization : Vary temperature (80–120°C), ionic liquid concentration (70–90 wt%), and polymer molecular weight. Characterize regenerated cellulose using FTIR and XRD to assess crystallinity changes .

Q. What computational models predict the thermophysical behavior of [C₃MIm][OAc] in multi-component systems?

- Methodology :

- COnductor-like Screening MOdel (COSMO-RS) : Predict activity coefficients and phase equilibria using quantum chemical calculations (e.g., Gaussian 09) for molecular charge density profiles .

- Molecular Dynamics (MD) : Simulate diffusion coefficients and ionic mobility with software like GROMACS, using OPLS-AA force fields. Validate against experimental NMR self-diffusion data .

Q. How do structural modifications (e.g., alkyl chain length, anion choice) affect [C₃MIm][OAc]'s catalytic performance in CO₂ capture?

- Methodology :

- Comparative Studies : Synthesize analogs (e.g., [C₄MIm][OAc], [C₃MIm][TfO]) and measure CO₂ absorption capacity via gravimetric analysis (e.g., magnetic suspension balance).

- Kinetic Analysis : Use in situ ATR-FTIR to monitor carbamate formation rates. Correlate anion basicity (acetate > chloride) with absorption efficiency .

Q. What are the thermal decomposition pathways of [C₃MIm][OAc], and how can hazards be mitigated?

- Methodology :

- Thermogravimetric Analysis (TGA) : Perform under nitrogen/air at 10 K/min. Identify decomposition onset (T₀ ~250°C) and residues via MS-Evolved Gas Analysis .

- Risk Mitigation : Avoid temperatures >200°C in open systems. Implement inert gas purging during high-temperature reactions .

Data Contradictions and Research Gaps

Q. Why do reported solubility values for lignin in [C₃MIm][OAc] vary across studies?

- Analysis :

- Discrepancies arise from lignin source (kraft vs. organosolv), molecular weight distribution, and moisture content in the ionic liquid. Standardize lignin purification (e.g., acetone Soxhlet extraction) and Karl Fischer titration for water content (<500 ppm) .

Q. What explains conflicting bioaccumulation data for [C₃MIm][OAc] in environmental studies?

- Analysis :

- Limited ecotoxicological data exist (e.g., OECD 301F biodegradability tests not performed). Contradictions stem from model organism differences (Daphnia magna vs. algae). Prioritize standardized OECD protocols .

Tables of Key Data

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Density (g/cm³) | 1.12 ± 0.02 | 298.15 K, dry N₂ | |

| Viscosity (mPa·s) | 145 ± 3 | 298.15 K | |

| Decomposition Onset (°C) | 250 | N₂ atmosphere | |

| CO₂ Absorption (mol/kg) | 0.78 | 298 K, 1 bar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.